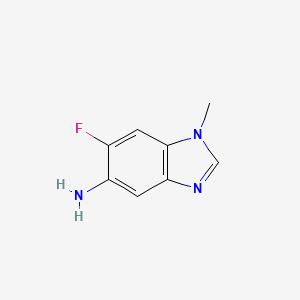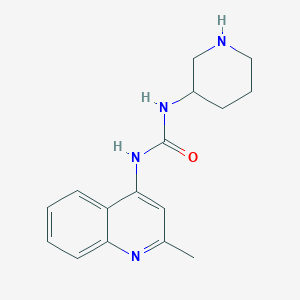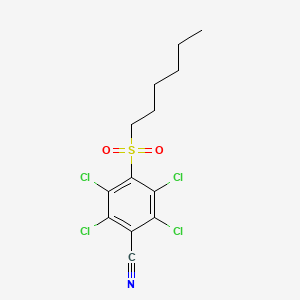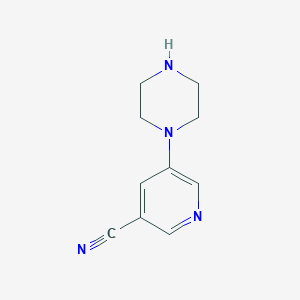
5-(Piperazin-1-yl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperazin-1-yl)nicotinonitrile: is a chemical compound that belongs to the class of nicotinonitriles It features a piperazine ring attached to a nicotinonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperazin-1-yl)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with piperazine in a solvent such as dioxane. The reaction is usually carried out under reflux conditions to ensure complete conversion . The general reaction scheme is as follows:
2-chloronicotinonitrile+piperazine→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Piperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The piperazine ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: 5-(Piperazin-1-yl)nicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in material science, including the development of new polymers and coatings .
Mécanisme D'action
The mechanism of action of 5-(Piperazin-1-yl)nicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 2-(Piperazin-1-yl)nicotinonitrile
- 4-(Piperazin-1-yl)nicotinonitrile
- 6-(Piperazin-1-yl)nicotinonitrile
Comparison: While these compounds share a similar core structure, the position of the piperazine ring on the nicotinonitrile moiety can significantly influence their chemical and biological properties. For instance, 5-(Piperazin-1-yl)nicotinonitrile may exhibit different reactivity and biological activity compared to its 2-, 4-, and 6-substituted counterparts .
Conclusion
This compound is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. Further research is needed to fully understand its mechanism of action and to explore its potential in drug development and material science.
Propriétés
Numéro CAS |
1256803-74-3 |
|---|---|
Formule moléculaire |
C10H12N4 |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
5-piperazin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N4/c11-6-9-5-10(8-13-7-9)14-3-1-12-2-4-14/h5,7-8,12H,1-4H2 |
Clé InChI |
AOGBEADPYUYFSG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CN=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



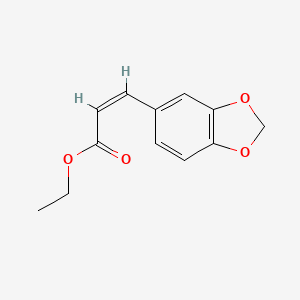
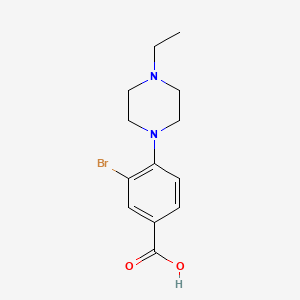
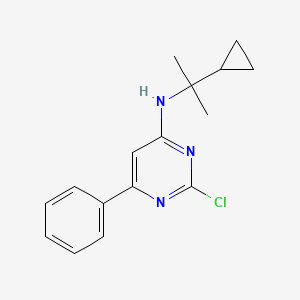
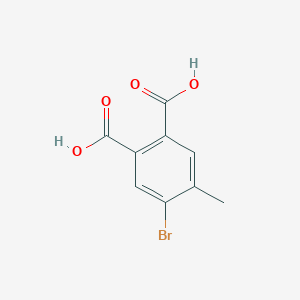
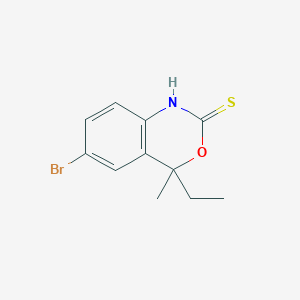

![3-[2-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13935389.png)
